molecular formula C8H9N3O2 B2853629 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol CAS No. 1508538-10-0

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol

Cat. No.: B2853629
CAS No.: 1508538-10-0
M. Wt: 179.179
InChI Key: CUDCBWKCEXZZBB-UHFFFAOYSA-N
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Description

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is a heterocyclic compound that contains both pyrrole and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and oxygen atoms in its structure makes it a versatile molecule for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of catalysts such as iron(III) chloride and solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes. This could include the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the molecule.

    Substitution: The presence of reactive sites on the pyrrole and oxadiazole rings allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Mechanism of Action

The mechanism of action of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions . These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol lies in its dual heterocyclic structure, which combines the properties of both pyrrole and oxadiazole rings. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCBWKCEXZZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NN=C(O2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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